Diethyl ((benzyloxy)methyl)phosphonate

Organophosphorus synthesis Phosphonate building blocks Nucleoside analog intermediates

Diethyl ((benzyloxy)methyl)phosphonate (CAS 89268-01-9) is an organophosphorus compound of the formula C12H19O4P and molecular weight 258.25, characterized as a colorless to pale yellow liquid soluble in organic solvents. It functions as a protected phosphonate building block, wherein the diethyl ester and benzyl ether groups serve as orthogonal protecting moieties, enabling selective deprotection under distinct conditions during multi-step synthetic sequences.

Molecular Formula C12H19O4P
Molecular Weight 258.25 g/mol
CAS No. 89268-01-9
Cat. No. B3058398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ((benzyloxy)methyl)phosphonate
CAS89268-01-9
Molecular FormulaC12H19O4P
Molecular Weight258.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(COCC1=CC=CC=C1)OCC
InChIInChI=1S/C12H19O4P/c1-3-15-17(13,16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
InChIKeyRSWAARAHUXRVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl ((benzyloxy)methyl)phosphonate (CAS 89268-01-9): A Protected Phosphonate Building Block for Nucleoside and Antiviral Synthesis


Diethyl ((benzyloxy)methyl)phosphonate (CAS 89268-01-9) is an organophosphorus compound of the formula C12H19O4P and molecular weight 258.25, characterized as a colorless to pale yellow liquid soluble in organic solvents . It functions as a protected phosphonate building block, wherein the diethyl ester and benzyl ether groups serve as orthogonal protecting moieties, enabling selective deprotection under distinct conditions during multi-step synthetic sequences . The compound is primarily employed as an intermediate in the synthesis of nucleoside phosphonate analogs, where the benzyloxymethyl motif introduces a masked hydroxymethylphosphonate moiety that can be unveiled to generate biologically active acyclic nucleoside phosphonates (ANPs) .

Why Generic Substitution of Diethyl ((benzyloxy)methyl)phosphonate (CAS 89268-01-9) Fails in Multi-Step Phosphonate Syntheses


Generic substitution with simpler phosphonates—such as diethyl benzylphosphonate (CAS 1080-32-6), diethyl methylphosphonate (CAS 683-08-9), or diethyl tosyloxymethylphosphonate (CAS 31618-90-3)—is inadequate for applications requiring the orthogonal, masked hydroxymethylphosphonate synthon. Diethyl benzylphosphonate lacks the bridging oxygen atom necessary for generating the hydroxymethylphosphonate motif upon hydrogenolysis [1]. Diethyl methylphosphonate, while reactive, introduces only a methyl group and cannot furnish the hydroxymethylphosphonate functionality critical for nucleotide analog construction [2]. Diethyl tosyloxymethylphosphonate, though used in Tenofovir synthesis, presents a different reactivity profile and protection strategy incompatible with synthetic routes that require a stable, benzyl-protected ether intermediate . The precise combination of the diethyl phosphonate ester and the benzyl-protected oxygenated methylene linker is structurally unique, making direct replacement with simpler, commercially available phosphonates synthetically unviable without substantial route redesign and additional protection/deprotection steps.

Quantitative Differentiation of Diethyl ((benzyloxy)methyl)phosphonate (CAS 89268-01-9) Against Structural Analogs


Structural and Functional Differentiation from Diethyl Benzylphosphonate

Diethyl ((benzyloxy)methyl)phosphonate contains a bridging oxygen atom between the phosphorus-bearing methylene and the benzyl group (P-CH2-O-CH2-Ph), whereas diethyl benzylphosphonate features a direct P-CH2-Ph linkage . This structural distinction is critical: the oxygen bridge enables hydrogenolytic cleavage of the benzyl group to yield a hydroxymethylphosphonate moiety (P-CH2-OH), a key intermediate in nucleoside phosphonate synthesis. Diethyl benzylphosphonate cannot undergo this transformation, as hydrogenolysis simply removes the benzyl group to leave a methylphosphonate (P-CH3), which lacks the hydroxyl functionality required for further derivatization [1].

Organophosphorus synthesis Phosphonate building blocks Nucleoside analog intermediates

Comparative Synthetic Utility in Nucleoside Phosphonate Construction

Diethyl ((benzyloxy)methyl)phosphonate has been explicitly utilized as a protected phosphonate building block in the synthesis of 3′-C-benzyloxymethyl-3′-O-diethylphosphonomethyl-1,2-O-isopropylidene-α-D-5′-deoxyxylose, a key sugar intermediate for accessing diverse 3′-C-branched L-threosyl nucleoside phosphonate derivatives [1]. In contrast, diethyl tosyloxymethylphosphonate is predominantly employed in the synthesis of Tenofovir and related anti-HIV agents via alkylation of adenine derivatives . The target compound enables the construction of nucleoside analogs with a C-3′ branched phosphonate moiety, a scaffold inaccessible using the tosyloxymethyl analog without extensive route modification.

Antiviral drug intermediates Acyclic nucleoside phosphonates Protected phosphonate synthons

Comparative Regiospecific Reactivity in Epoxide Opening Reactions

In the synthesis of antiviral phosphonate analogs, lithiated diethyl methylphosphonate undergoes regiospecific opening of chiral 2-(benzyloxymethyl)oxirane in the presence of BF3·OEt2 to afford phosphonate (III) [1]. While the target compound Diethyl ((benzyloxy)methyl)phosphonate is not the nucleophile in this reaction, it serves as the structural inspiration for the phosphonate moiety that would result from an analogous transformation using a benzyloxymethyl-substituted phosphonate nucleophile. Diethyl methylphosphonate (the actual nucleophile) introduces a simple methylphosphonate group, whereas a hypothetical nucleophile derived from the target compound would install the benzyloxymethylphosphonate motif directly. This comparison illustrates the distinct reactivity profiles: diethyl methylphosphonate acts as a nucleophilic phosphonate donor, while the target compound functions as an electrophilic or protected phosphonate building block in other contexts [2].

Regiospecific synthesis Chiral phosphonate intermediates Drug synthesis databases

Commercial Availability and Purity Specifications

Diethyl ((benzyloxy)methyl)phosphonate (CAS 89268-01-9) is commercially available from multiple suppliers with documented purity specifications. Leyan offers the compound at 98% purity ; ChemicalBook lists purities of 95%, 97%, and 98% from various vendors ; AKSci provides the compound at minimum 95% purity . In comparison, diethyl tosyloxymethylphosphonate (CAS 31618-90-3) is also widely available at ≥95% purity, but its application is specifically tied to Tenofovir synthesis . Diethyl benzylphosphonate (CAS 1080-32-6) is available at >97% purity but lacks the oxygenated methylene linker [1].

Chemical procurement Phosphonate intermediates Quality specifications

NMR Spectroscopic Differentiation

13C NMR spectroscopy of diethyl alkyl- and benzyl-phosphonates reveals characteristic phosphorus-carbon spin-spin coupling constants (nJ(PC)) that distinguish structural classes [1]. While direct NMR data for the target compound is not published in the accessed sources, the presence of the oxygenated methylene linker (P-CH2-O-CH2-Ph) is expected to produce distinct 13C and 31P chemical shifts compared to diethyl benzylphosphonate (P-CH2-Ph). The benzyloxymethyl motif introduces an additional oxygen-bearing carbon, altering electronic environment and coupling patterns. The relative signs of nJ(PC) (n=2-6) for benzylphosphonates have been determined through comparison with methylbenzylphosphonate spectra, providing a methodological framework for distinguishing structural analogs [2].

31P NMR 13C NMR Phosphonate characterization

Phosphonate Ester Stability Considerations

Alkylphosphonate esters of nucleosides are generally more stable to nucleases and exhibit greater cell permeability compared to natural phosphate esters [1]. The diethyl ester moiety in the target compound provides this enhanced stability during synthetic manipulations, while the benzyl ether serves as a protecting group that can be selectively removed via hydrogenolysis. This orthogonal protection strategy is class-characteristic of phosphonate building blocks used in prodrug and nucleotide analog synthesis. In contrast, free phosphonic acids or monoesters would be prone to hydrolysis and premature deprotection during multi-step sequences .

Phosphonate stability Alkylphosphonate esters Nuclease resistance

Optimal Application Scenarios for Diethyl ((benzyloxy)methyl)phosphonate (CAS 89268-01-9) in Research and Industrial Synthesis


Synthesis of 3′-C-Branched Nucleoside Phosphonate Antiviral Candidates

Diethyl ((benzyloxy)methyl)phosphonate serves as a critical protected phosphonate building block for constructing 3′-C-branched L-threosyl nucleoside phosphonate derivatives. In this application, the compound is used to install a benzyloxymethyl-protected phosphonate moiety onto a sugar scaffold, as demonstrated in the synthesis of intermediate 8 (3-C-benzyloxymethyl-3-O-diethylphosphonomethyl-1,2-O-isopropylidene-α-D-5′-deoxyxylose) [1]. This intermediate enables access to novel nucleoside analogs with potential anti-HIV activity, a scaffold class inaccessible using simpler phosphonates like diethyl methylphosphonate or diethyl benzylphosphonate. Procurement for this application is justified only when the synthetic route explicitly requires the benzyloxymethyl-protected phosphonate synthon.

Multi-Step Synthesis Requiring Orthogonal Protecting Groups

The compound is ideally suited for multi-step synthetic sequences that require orthogonal protection strategies. The diethyl phosphonate ester remains stable under conditions that would cleave other protecting groups (e.g., mild acid or base), while the benzyl ether can be selectively removed via hydrogenolysis (Pd/C, H2) to unveil the hydroxymethylphosphonate functionality . This orthogonal protection is essential for complex molecule construction, particularly in nucleotide analog synthesis where multiple functional groups must be sequentially deprotected. Alternative phosphonates lacking the oxygenated benzyl-protected linker cannot provide this precise deprotection sequence.

Preparation of Hydroxymethylphosphonate Intermediates via Hydrogenolysis

A key industrial and research application involves the hydrogenolytic cleavage of the benzyl group to generate diethyl hydroxymethylphosphonate or related intermediates. This transformation is not possible with diethyl benzylphosphonate (which yields methylphosphonate) or diethyl methylphosphonate (which lacks the benzyl protecting group entirely) [2]. The target compound is the preferred precursor when the synthetic goal is a hydroxymethylphosphonate derivative that retains the diethyl ester protection for subsequent reactions.

Synthesis of Acyclic Nucleoside Phosphonate Prodrug Precursors

While diethyl tosyloxymethylphosphonate is the established intermediate for Tenofovir synthesis, Diethyl ((benzyloxy)methyl)phosphonate offers an alternative protection strategy for acyclic nucleoside phosphonate (ANP) prodrugs where benzyl protection is preferred over tosylate leaving group chemistry . The benzyloxymethyl motif can be incorporated into ANP scaffolds and subsequently deprotected to yield the free phosphonic acid or its prodrug forms. This application scenario is relevant when the tosyloxymethyl route is incompatible with other functional groups present in the target molecule.

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